Welcome to the BenchChem Online Store!
molecular formula Cl6K2Pt B1585519 Potassium hexachloroplatinate(IV) CAS No. 16921-30-5

Potassium hexachloroplatinate(IV)

Cat. No. B1585519
M. Wt: 486 g/mol
InChI Key: DPAIVKJGTXERIM-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04565884

Procedure details

An 8 gram portion of platinum metal was digested in 250 ml of aqua regia to form chloroplatinic acid. Potassium chloride (12 g) solution was added to immediately precipitate potassium hexachloroplatinate(IV) which was subsequently reduced to potassium tetrachloroplatinite (II) with 2 grams of hydrazine hydrochloride. To the red aqueous solution of potassium tetrachloroplatinite was added 6 ml of 1,2-diaminocyclohexane (Aldrich) and enough 0.5N NaOH to adjust the pH to 7. After overnight stirring, 10 grams (64% yield) of dichloro(1,2-diaminocyclohexane)platinum was collected as a yellow precipitate. The commercial diaminocyclohexane used in this synthesis was a mixture of cis and trans isomers and the platinum complex was therefore also an isomeric mixture. It should be noted that isomerically pure complex can be prepared from readily synthesized cis and trans isomers of diaminocyclohexane or from easily resolved pure enantiomers thereof, as prepared by the process of, e.g., U.S. Pat. No. 4,169,846.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[K+].[Cl:3][Pt-2:4](Cl)(Cl)(Cl)(Cl)[Cl:5].[K+].[K+].Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+].Cl.NN.[NH2:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH:24]1[NH2:29].[OH-].[Na+]>>[CH2:27]1[CH2:28][CH:23]([NH-:22])[CH:24]([NH-:29])[CH2:25][CH2:26]1.[Cl:3][Pt+2:4][Cl:5] |f:0.1,2.3.4,5.6.7,8.9,11.12,13.14|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+]
Name
Quantity
6 mL
Type
reactant
Smiles
NC1C(CCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After overnight stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.